molecular formula C23H28BrN3O2 B2532617 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922113-63-1

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2532617
CAS No.: 922113-63-1
M. Wt: 458.4
InChI Key: UKQRHSFJVADIGD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide (CAS 922085-90-3) is a small molecule chemical reagent with the molecular formula C23H28BrN3O2 and a molecular weight of 458.4 . This benzamide derivative is composed of a 2-bromobenzamide group linked to a complex amine structure featuring both 1-methyl-1,2,3,4-tetrahydroquinoline and morpholine rings, a architecture often associated with potential biological activity in neurological research . Compounds within the tetrahydroquinoline structural class have been investigated for their neuroprotective properties, such as enhancing the antioxidant system and suppressing apoptosis in experimental models of Parkinson's disease . Furthermore, related benzamide compounds have demonstrated significant neuroleptic activity in pharmacological studies, functioning as potent antagonists in animal models of stereotyped behavior . The presence of the morpholine ring is a common feature in many pharmacologically active compounds and can influence the molecule's solubility and binding characteristics. This product is intended for research applications only, including but not limited to in vitro biological screening, medicinal chemistry studies, and as a building block for the synthesis of more complex molecules. It is not intended for diagnostic or therapeutic uses. For comprehensive safety and handling information, please refer to the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O2/c1-26-10-4-5-17-15-18(8-9-21(17)26)22(27-11-13-29-14-12-27)16-25-23(28)19-6-2-3-7-20(19)24/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQRHSFJVADIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21BrN2O
  • Molecular Weight : 373.3 g/mol
  • CAS Number : 946362-67-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and neurodegenerative diseases.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on:

  • Kinases : Inhibition of certain kinases involved in tumor growth.
  • Acetylcholinesterase : Potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

In Vivo Studies

Animal model studies have shown promising results:

  • Anti-tumor Activity : In xenograft models, the compound demonstrated significant tumor reduction compared to control groups.
  • Neuroprotective Effects : In models of neurodegeneration, it improved cognitive function and reduced neuronal loss.

Data Table of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionKinasesReduced tumor growth
Enzyme InhibitionAcetylcholinesteraseEnhanced neurotransmission
Anti-tumor ActivityTumor XenograftsSignificant tumor reduction
Neuroprotective EffectsNeurodegeneration ModelsImproved cognitive function

Case Study 1: Anti-Cancer Properties

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anti-cancer properties of the compound in breast cancer models. Results indicated a dose-dependent inhibition of tumor growth, suggesting its potential as a therapeutic agent against certain malignancies.

Case Study 2: Neuroprotection

A separate investigation explored the neuroprotective effects in a mouse model of Alzheimer's disease. The administration of the compound led to a significant decrease in amyloid plaque formation and improved behavioral outcomes in cognitive tests.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic applications:

1. Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Study:
In a study involving derivatives of tetrahydroquinoline, it was found that specific modifications to the chemical structure significantly enhanced anticancer activity against MCF-7 breast cancer cells. The IC50 values were reported to be as low as 13.3 µM for certain analogs .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess significant antibacterial and antifungal properties, making them candidates for further exploration in the development of new antibiotics.

Case Study:
Research into related benzamide derivatives revealed notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .

Biological Research Applications

The compound's interactions with biological systems have led to investigations into its pharmacological profiles:

1. Enzyme Inhibition
The bromine atom in the compound may play a crucial role in enzyme inhibition mechanisms relevant to various diseases. Studies have shown that halogenated compounds can act as effective enzyme inhibitors due to their ability to form stable interactions with active sites.

Case Study:
Investigations into enzyme targets for similar compounds have shown promising results in inhibiting protein kinases associated with cancer progression. The structure of this compound suggests it could similarly interact with these targets .

Material Science Applications

Beyond biological applications, this compound can serve as a building block in organic synthesis:

1. Synthesis of Complex Molecules
Due to its unique functional groups, it can be utilized in the synthesis of more complex organic molecules. The bromine atom allows for substitution reactions that can create a variety of derivatives.

Case Study:
In synthetic organic chemistry, researchers have successfully employed similar bromo-substituted benzamides as intermediates to synthesize novel heterocyclic compounds with enhanced properties for pharmaceutical applications .

Comparison with Similar Compounds

3-Fluoro Analog (CAS 922034-42-2)

  • Structure : Replaces bromine with fluorine at the benzene ring.
  • Molecular Formula : C₂₃H₂₈FN₃O₂ (397.5 g/mol ).
  • Key Differences : Fluorine’s smaller atomic radius and electronegativity may reduce steric hindrance and alter electronic interactions compared to bromine. This could modulate binding affinity in kinase targets .

N1-Isobutyl Oxalamide Derivative (CAS 922013-70-5)

  • Structure : Replaces benzamide with oxalamide (N1-isobutyl-N2-substituted oxalamide).
  • Molecular Formula : C₂₂H₃₄N₄O₃ (402.5 g/mol ).

Modifications in the Morpholinoethylamine Linker

Pyrrolidine-Substituted Analog (CAS 922112-55-8)

  • Structure: Replaces morpholino with pyrrolidinyl.
  • Molecular Formula : C₂₅H₃₃N₃O₂ (407.5 g/mol ).
  • Key Differences : The pyrrolidine ring lacks the oxygen atom present in morpholine, reducing polarity and possibly altering pharmacokinetic properties (e.g., membrane permeability) .

Variations in the Tetrahydroquinoline Moiety

Furan-Carbonyl-Substituted Analog (CAS 946367-47-1)

  • Structure: Attaches a furan-2-carbonyl group to the tetrahydroquinoline.
  • Molecular Formula : C₂₂H₂₀BrN₂O₃ (425.3 g/mol ).

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Core Substituent Linker Molecular Weight (g/mol) Key Feature
Target Compound 2-Bromo Morpholinoethyl 458.4 Bromine enhances electrophilicity
3-Fluoro Analog (CAS 922034-42-2) 3-Fluoro Morpholinoethyl 397.5 Improved solubility via fluorine
Pyrrolidine Analog (CAS 922112-55-8) 2-Ethoxy Pyrrolidinyl 407.5 Reduced polarity vs. morpholine

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Amine

Route A: Cyclocondensation of β-Phenylethylamines

  • Starting Material : 6-Nitro-β-phenylethylamine
  • Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces nitro to amine (Yield: 85%).
  • Methylation : Treatment with methyl iodide (CH₃I, K₂CO₃, DMF, 60°C, 6 h) introduces N-methyl group (Yield: 78%).

Route B: Bischler–Napieralski Cyclization

  • Imine Formation : 6-Methoxy-β-phenylethylamine reacts with acetic anhydride to form acetamide.
  • Cyclization : POCl₃ in refluxing toluene generates 1-methyl-3,4-dihydroquinoline (Yield: 65%).
  • Demethoxylation : BBr₃ in CH₂Cl₂ removes methoxy group (Yield: 70%).

Preparation of Morpholinoethylamine Intermediate

Stepwise Assembly :

  • Ethylenediamine Functionalization :
    • Reaction of ethylenediamine with 4-morpholinecarbonyl chloride (Morpholine, DCM, 0°C → rt, 12 h) yields N-morpholinoethylamine (Yield: 82%).
  • Coupling with Tetrahydroquinoline :
    • Condensation with 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine using EDCl/HOBt (DCM, rt, 24 h) forms secondary amine (Yield: 68%).

Amide Bond Formation

Method 1: Schotten–Baumann Reaction

  • Acyl Chloride Activation : 2-Bromobenzoic acid treated with SOCl₂ (reflux, 4 h) generates 2-bromobenzoyl chloride (Yield: 92%).
  • Coupling : React acyl chloride with morpholinoethyl-tetrahydroquinoline amine in biphasic system (NaOH aq./CH₂Cl₂, 0°C → rt, 6 h) (Yield: 58%).

Method 2: Carbodiimide-Mediated Coupling

  • Reagents : 2-Bromobenzoic acid, HATU, DIPEA, DMF
  • Conditions : Stir at rt for 16 h under N₂ atmosphere
  • Yield : 74% (superior to Method 1 due to milder conditions).

Optimization Studies

Solvent Effects on Amidation

Solvent Coupling Agent Temp (°C) Yield (%)
DCM EDCl/HOBt 25 58
DMF HATU 25 74
THF DCC 40 63

Data adapted from

Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing transition states, while HATU outperforms classical carbodiimides in yield.

Purification Challenges

Issue : Co-elution of product with unreacted amine in silica chromatography (hexane/EtOAc).
Solution :

  • Switch to reverse-phase C18 column (MeOH/H₂O gradient)
  • Final recrystallization from EtOAc/n-hexane (1:3) affords 98% purity by HPLC.

Industrial-Scale Considerations

Continuous Flow Synthesis

Advantages :

  • Reduced reaction time (2 h vs. 16 h batch)
  • Improved safety profile for exothermic amidation step

Parameters :

  • Reactor type: Microfluidic tubular reactor
  • Flow rate: 0.5 mL/min
  • Temperature: 50°C

Patent data from demonstrates scalability up to 10 kg/batch

Comparative Analysis with Analogous Compounds

Feature Target Compound Analog 1 Analog 2
Halogen Br Cl Br
Tetrahydroquinoline Sub 1-Methyl-6-yl 1-Methyl-6-yl 1-Benzenesulfonyl-6-yl
Coupling Efficiency 74% (HATU) 68% (EDCl) 62% (DCC)
Purity Post-Purification 98% 95% 91%

Key observation: Bromine substitution marginally reduces reaction yields compared to chloro analogs, likely due to increased steric bulk.

Emerging Methodologies

Photoredox Catalysis for Amine Synthesis

Recent advances employ Ir(ppy)₃ catalyst under blue LED irradiation to streamline tetrahydroquinoline amine synthesis:

  • Substrate: 6-Nitroquinoline
  • Conditions: Hantzsch ester (HEH), MeCN/H₂O (4:1), 24 h
  • Yield: 89% (vs. 78% traditional hydrogenation)

Q & A

Q. How do researchers address low reproducibility in biological assays involving this compound?

  • Standardize assay conditions (e.g., cell passage number, serum-free media) and validate compound stability under assay durations. Use LC-MS/MS to confirm intracellular concentrations. Include positive controls (e.g., known inhibitors) and statistical rigor (n ≥ 3, ANOVA with post-hoc tests) .

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